![molecular formula C15H21FOSi B1407724 Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane CAS No. 1400760-19-1](/img/structure/B1407724.png)
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane
Übersicht
Beschreibung
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane: is a chemical compound with the molecular formula C15H21FOSi and a molecular weight of 264.41 g/mol . This compound is used in various scientific experiments and has applications in different fields of research.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling .
Biology: Employed in the synthesis of biologically active molecules for drug discovery and development.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane typically involves the reaction of 3-ethynyl-2-fluorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: Reagents like with a or can be employed.
Substitution: Nucleophiles such as or can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as or .
Reduction: Formation of or .
Substitution: Formation of substituted benzyl derivatives.
Wirkmechanismus
The mechanism of action of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the ethynyl and fluorobenzyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl[(3-ethynylbenzyl)oxy]dimethylsilane
- Tert-butyl[(3-fluorobenzyl)oxy]dimethylsilane
- Tert-butyl[(2-ethynyl-3-fluorobenzyl)oxy]dimethylsilane
Uniqueness
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane is unique due to the presence of both the ethynyl and fluorobenzyl groups, which provide it with distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
tert-butyl-[(3-ethynyl-2-fluorophenyl)methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FOSi/c1-7-12-9-8-10-13(14(12)16)11-17-18(5,6)15(2,3)4/h1,8-10H,11H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKAHJODDXKYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
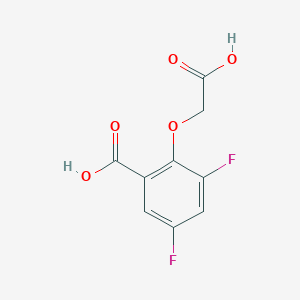

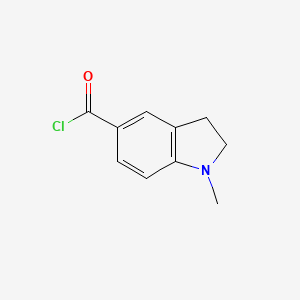

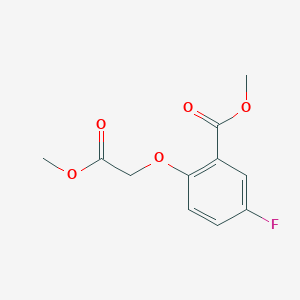
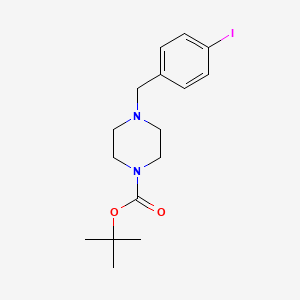

![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)



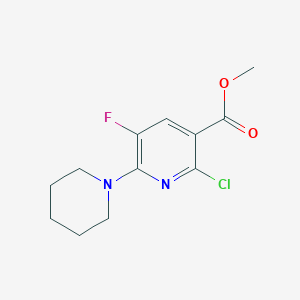

![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)
